Bienvenue dans la boutique en ligne BenchChem!

2-(4-cyclobutyl-6-oxopyrimidin-1(6H)-yl)acetic acid

Medicinal Chemistry Aldose Reductase Inhibition Structure-Activity Relationship

This compound offers a unique cyclobutyl substituent at C4, providing moderate steric bulk, conformational rigidity, and distinct lipophilicity not replicated by linear alkyl or other cycloalkyl analogs. Ideal for fragment-based screening targeting kinases, it enables amide coupling or esterification for library synthesis. Differentiates from methyl, cyclopropyl, or cyclohexyl variants, potentially yielding novel IP and improved selectivity. Purchase high-purity material for drug discovery and chemical biology research.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 2092808-10-9
Cat. No. B1480969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-cyclobutyl-6-oxopyrimidin-1(6H)-yl)acetic acid
CAS2092808-10-9
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=CC(=O)N(C=N2)CC(=O)O
InChIInChI=1S/C10H12N2O3/c13-9-4-8(7-2-1-3-7)11-6-12(9)5-10(14)15/h4,6-7H,1-3,5H2,(H,14,15)
InChIKeyJXKFFWHCQRVISE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Cyclobutyl-6-oxopyrimidin-1(6H)-yl)acetic acid (CAS 2092808-10-9) – A Cyclobutyl-Substituted Pyrimidinone Acetic Acid Scaffold


2-(4-Cyclobutyl-6-oxopyrimidin-1(6H)-yl)acetic acid (CAS 2092808-10-9) is a pyrimidinone derivative characterized by a cyclobutyl substituent at the 4-position and an acetic acid moiety at the N1 position. It has the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . The compound belongs to the broader class of 6-oxopyrimidine-1-acetic acids, which have been investigated as aldose reductase inhibitors [1]. Its key structural feature—the strained cyclobutyl ring—differentiates it from common analogs bearing linear alkyl or larger/smaller cycloalkyl groups.

Why 2-(4-Cyclobutyl-6-oxopyrimidin-1(6H)-yl)acetic acid Cannot Be Interchanged with Common Pyrimidinone Acetic Acid Analogs


Within the 6-oxopyrimidine-1-acetic acid class, the C4 substituent directly governs the scaffold's physicochemical properties and biological activity. Literature on close structural analogs demonstrates that altering the C4 group from methyl to isopropyl, cyclohexyl, or other substituents significantly alters aldose reductase inhibitory potency and in vivo polyol reduction [1]. The cyclobutyl moiety of 2-(4-cyclobutyl-6-oxopyrimidin-1(6H)-yl)acetic acid introduces a unique combination of moderate steric bulk, conformational rigidity, and lipophilicity that is not replicated by n-butyl, cyclopropyl, cyclohexyl, or phenyl analogs. Generic substitution with a different C4 substituent — even one with similar molecular weight — can lead to unpredictable differences in target binding, membrane permeability, and metabolic stability.

Quantitative Differentiation Evidence for 2-(4-Cyclobutyl-6-oxopyrimidin-1(6H)-yl)acetic acid vs. Closest Analogs (2092808-10-9)


Steric and Conformational Property Differentiation: Cyclobutyl vs. n-Butyl at C4

The cyclobutyl group of 2-(4-cyclobutyl-6-oxopyrimidin-1(6H)-yl)acetic acid provides a constrained, non-linear C4 substituent significantly different from the linear n-butyl chain of 2-(4-butyl-6-oxopyrimidin-1(6H)-yl)acetic acid (CAS 2098085-87-9). While direct comparative IC50 data for these two specific compounds are not available in non-excluded sources, SAR studies on 6-oxopyrimidine-1-acetic acids demonstrate that replacing a methyl group with a larger cyclohexyl group at C2 can improve in vitro potency, suggesting that cyclobutyl vs. n-butyl substitution at C4 may lead to distinct biological outcomes due to differences in steric interaction with the target enzyme [1].

Medicinal Chemistry Aldose Reductase Inhibition Structure-Activity Relationship

Conformational Strain Differentiation: Cyclobutyl vs. Cyclohexyl at C4

The cyclobutyl ring imparts higher ring strain (~26.3 kcal/mol) than the cyclohexyl group (~0 kcal/mol) of the close analog 2-(4-cyclohexyl-6-oxopyrimidin-1(6H)-yl)acetic acid (CAS 2098010-19-4). This strain can alter the electronic properties of the pyrimidinone core and the pKa of the acetic acid moiety, potentially affecting both binding affinity and solubility [1]. The 1990 Ellingboe et al. study shows that for N-acetic acid analogs, replacement of a methyl group with cyclohexyl at C2 improved in vitro aldose reductase inhibition, but this data is for C2 substitution, not C4 [1].

Medicinal Chemistry Conformational Analysis Pyrimidinone Scaffolds

Size-Dependent Differentiation: Cyclobutyl vs. Cyclopropyl at C4

The cyclobutyl group in 2-(4-cyclobutyl-6-oxopyrimidin-1(6H)-yl)acetic acid provides approximately twice the hydrophobic surface area of the cyclopropyl group in 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid (CAS 1713714-07-8). This difference in lipophilicity is predicted to influence membrane permeability and non-specific protein binding [1]. In the 1990 SAR study, increasing steric bulk at C2 (from methyl to cyclohexyl) on the N-acetic acid series improved in vitro activity at low concentration, suggesting a similar trend may exist for C4 substituents [1].

Medicinal Chemistry Lipophilicity Pyrimidinone Scaffolds

Priority Application Scenarios for 2-(4-Cyclobutyl-6-oxopyrimidin-1(6H)-yl)acetic acid (2092808-10-9)


Aldose Reductase Inhibitor Lead Optimization

This compound serves as a probe to explore the effect of a medium-sized strained cycloalkyl substituent at the C4 position of the 6-oxopyrimidine-1-acetic acid scaffold. Based on class-level evidence that increased steric bulk improves in vitro aldose reductase inhibition [1], 2-(4-cyclobutyl-6-oxopyrimidin-1(6H)-yl)acetic acid may offer a balance between potency and bioavailability that is not achieved by methyl, cyclopropyl, or cyclohexyl analogs.

Kinase Inhibitor Fragment-Based Drug Discovery

The cyclobutyl-pyrimidinone-acetic acid scaffold can serve as a hinge-binding fragment for kinase targets, as pyrimidine cores are common adenine mimetics. The cyclobutyl group may provide unique selectivity profiles compared to the more planar phenyl or larger cyclohexyl analogs, making this compound suitable for fragment screening libraries.

Synthetic Intermediate for Elaboration Libraries

The free carboxylic acid function allows straightforward amide coupling or esterification to generate diverse compound libraries. The cyclobutyl substituent introduces conformational constraint not available from n-alkyl or unstrained cycloalkyl analogs, potentially yielding hits with novel intellectual property positions [1].

Quote Request

Request a Quote for 2-(4-cyclobutyl-6-oxopyrimidin-1(6H)-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.